3-Bromo-4-Isothiocyanato-Benzonitrile

Vue d'ensemble

Description

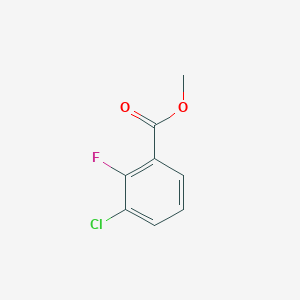

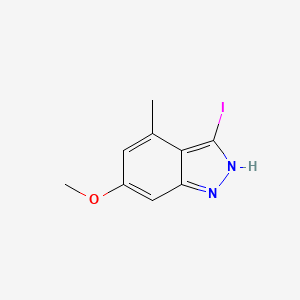

“3-Bromo-4-Isothiocyanato-Benzonitrile” is a chemical compound with the molecular formula C8H3BrN2S and a molecular weight of 239.0918 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .

Physical And Chemical Properties Analysis

“3-Bromo-4-Isothiocyanato-Benzonitrile” is a laboratory chemical with a molecular weight of 239.0918 g/mol . It should be stored in a dry and well-ventilated place at a recommended storage temperature of 2 - 8 °C .

Applications De Recherche Scientifique

Synthesis of Isothiocyanates

Field

Chemical Synthesis

Application

Isothiocyanates are important organic synthetic intermediates and are widely applied in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions . They are synthesized from amines and phenyl isothiocyanate via a replacement reaction .

Method

The reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent was carried out under the protection of nitrogen and mild condition .

Results

The yields of some products could be more than 90%. This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .

Applications of Silica-Based Nanoparticles

Field

Nanotechnology

Application

Functionalized silica nanoparticles have been used for various applications such as advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

Method

The fabrication of functionalized silica nanoparticles involves several techniques such as plasma manufacturing, chemical vapor deposition, microemulsion synthesis, combustion processing, sol–gel synthesis, and hydrothermal processes .

Results

The surface modification step on the various properties of the silica surface has been demonstrated to play a significant role in these applications .

Preparation of 3-Bromo-2-Iodo-4-Methoxy-Benzonitrile

Application

3-Bromo-4-methoxybenzonitrile is used to prepare 3-bromo-2-iodo-4-methoxy-benzonitrile . It is also used as pharmaceutical intermediates .

Method

The exact method of preparation is not specified in the source .

Results

The product, 3-bromo-2-iodo-4-methoxy-benzonitrile, is obtained .

Preparation of Enzalutamide

Field

Pharmaceutical Synthesis

Application

An improved process for the preparation of enzalutamide, a drug used in the treatment of prostate cancer .

Method

The process involves the preparation of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, which is an intermediate in the synthesis of Enzalutamide .

Results

The improved process avoids the use of microwave irradiation and noxious reagents .

Safety And Hazards

“3-Bromo-4-Isothiocyanato-Benzonitrile” is identified as a laboratory chemical . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person .

Propriétés

IUPAC Name |

3-bromo-4-isothiocyanatobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2S/c9-7-3-6(4-10)1-2-8(7)11-5-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSYSARBLBVCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650225 | |

| Record name | 3-Bromo-4-isothiocyanatobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-Isothiocyanato-Benzonitrile | |

CAS RN |

1000577-91-2 | |

| Record name | 3-Bromo-4-isothiocyanatobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

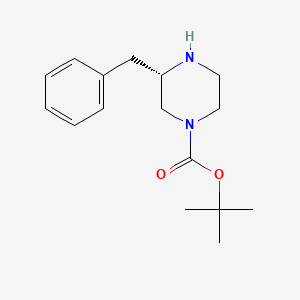

![(S)-(-)-7[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,23,3tetrahydro-1,1spirobiindane, min. 97% (Sa,S)-DTB-Bn-SIPHOX](/img/structure/B1593255.png)

![6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1593263.png)